Cilostazol - 73963-72-1

Cilostazol

Catalog Number: EVT-264885
CAS Number: 73963-72-1
Molecular Formula: C20H27N5O2
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilostazol is a synthetic compound belonging to a class of drugs known as phosphodiesterase type 3 (PDE3) inhibitors. [, , ] While primarily recognized for its clinical applications in treating peripheral artery disease and preventing stroke, cilostazol's diverse pharmacological properties have garnered significant interest in various scientific research domains. [, , ]

3,4-Dehydrocilostazol (OPC-13015)

  • Compound Description: 3,4-Dehydrocilostazol is a major active metabolite of cilostazol, formed through hepatic metabolism. It exhibits similar pharmacological activities to cilostazol, including inhibition of phosphodiesterase III (PDE3) and adenosine uptake inhibition. [ [, , ] ]
  • Relevance: This compound is a key metabolite of cilostazol and contributes to its overall pharmacological effects. The structural difference lies in the presence of a double bond in the dehydro metabolite. [ [, , ] ]

4'-trans-Hydroxycilostazol (OPC-13213)

  • Compound Description: Another major active metabolite of cilostazol, formed through hepatic metabolism. Similar to cilostazol and 3,4-dehydrocilostazol, it demonstrates PDE3 inhibition and adenosine uptake inhibition, contributing to the therapeutic effects of cilostazol. [ [, , ] ]
  • Relevance: As a major metabolite, it contributes to cilostazol's overall efficacy. The structural difference compared to cilostazol lies in the addition of a hydroxyl group. [ [, , ] ]

Pentoxifylline

  • Compound Description: A medication used to improve blood flow in individuals with circulation problems. It works primarily by decreasing blood viscosity (thinning the blood). While its mechanism of action differs from cilostazol, it is often compared in studies evaluating treatments for intermittent claudication. [ [, , ] ]
  • Relevance: Pentoxifylline serves as a comparator drug in studies investigating the efficacy of cilostazol for intermittent claudication. While both drugs aim to improve blood flow, cilostazol demonstrates superior efficacy in improving walking distances. [ [, , ] ]

Aspirin

  • Compound Description: A widely used antiplatelet medication that works by inhibiting cyclooxygenase-1 (COX-1), preventing the formation of thromboxane A2, a potent platelet aggregator. It is often used as standard therapy in conjunction with cilostazol, particularly in secondary stroke prevention and following endovascular procedures. [ [, , , , , ] ]

Clopidogrel

  • Compound Description: An antiplatelet medication that inhibits the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation. It is another commonly used antiplatelet drug that is compared to and combined with cilostazol in clinical trials, particularly in patients with coronary artery disease or undergoing stent implantation. [ [, , , ] ]

Rosuvastatin

  • Compound Description: A statin medication used to lower cholesterol levels in the blood. A study investigated the combined effect of rosuvastatin and cilostazol in a model of kidney ischemia/reperfusion injury and remote cardiac reperfusion injury, suggesting potential synergistic benefits. [ [] ]
  • Relevance: While structurally unrelated to cilostazol, rosuvastatin was investigated in combination with it to explore potential synergistic effects in protecting against organ damage related to ischemia/reperfusion injury. [ [] ]

Nimodipine

  • Compound Description: A calcium channel blocker used to prevent cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). Research explored the combined effect of nimodipine and cilostazol in preventing vasospasm after aSAH, suggesting potential benefits of the combination therapy. [ [, ] ]
Source and Classification

Cilostazol is classified as a phosphodiesterase type 3 inhibitor. It is derived from the carbostyril family and is specifically designed to enhance blood flow by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The compound is recognized under the Chemical Abstracts Service number 73963-72-1, with the molecular formula C20H27N5O2C_{20}H_{27}N_{5}O_{2} and a molecular weight of 369.46 g/mol .

Synthesis Analysis

Cilostazol can be synthesized through various methods, but one notable process involves the reaction of a carbostyril derivative with a tetrazole derivative. The synthesis typically requires the following steps:

  1. Reactants: The primary reactants include 6-hydroxy-2(1H)-3,4-dihydroquinolinone and 5-(4-chlorobutyl)-1-cyclohexyl tetrazole.
  2. Reagents: Potassium carbonate, sodium hydroxide, and sodium sulfite are commonly used as bases.
  3. Solvent: Ethanol is often employed as the solvent under reflux conditions.
  4. Reaction Conditions: The reaction is conducted at elevated temperatures (around 85°C) for several hours (typically 8 hours), followed by cooling and crystallization to isolate cilostazol .

The yield from this process can reach up to 92.5% with high purity levels .

Molecular Structure Analysis

Cilostazol's molecular structure features a complex arrangement that includes:

  • Core Structure: The compound contains a quinolinone moiety fused with a cyclohexyl group and a tetrazole ring.
  • Functional Groups: Key functional groups include hydroxyl (-OH) and alkyl chains that contribute to its pharmacological activity.
  • Stereochemistry: The stereochemistry of cilostazol plays a crucial role in its biological activity; specific configurations are essential for optimal interaction with biological targets.

The melting point of cilostazol is approximately 159°C, indicating its stability under standard conditions .

Chemical Reactions Analysis

Cilostazol undergoes several chemical reactions pertinent to its synthesis and degradation:

  1. Formation Reactions: The primary reaction involves nucleophilic substitution where the tetrazole reacts with the hydroxyl group of the carbostyril derivative.
  2. Decomposition Pathways: Cilostazol can decompose under extreme conditions or when exposed to strong acids or bases, impacting its efficacy.
  3. Purification Reactions: Post-synthesis purification often involves recrystallization techniques to enhance purity and yield .
Mechanism of Action

The mechanism of action of cilostazol primarily involves:

  • Phosphodiesterase Inhibition: Cilostazol inhibits phosphodiesterase type 3, leading to increased levels of cAMP within platelets and vascular smooth muscle cells.
  • Vasodilation: Elevated cAMP levels result in vasodilation, enhancing blood flow to ischemic tissues.
  • Antiplatelet Effects: By preventing platelet aggregation, cilostazol reduces the risk of thrombus formation in patients with peripheral artery disease.

Studies have demonstrated that cilostazol significantly improves walking distance in patients suffering from intermittent claudication due to its dual action on vascular smooth muscle relaxation and platelet inhibition .

Physical and Chemical Properties Analysis

Cilostazol exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline solid.
  • Solubility: Cilostazol is poorly soluble in water but can dissolve in organic solvents such as ethanol and dichloromethane.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture to prevent degradation.

The solubility characteristics have led to various formulation strategies aimed at enhancing its bioavailability through techniques such as nanocrystal production and agglomeration processes .

Applications

Cilostazol has several important applications in medicine:

Mechanistic Foundations of Cilostazol Activity

Phosphodiesterase III Inhibition Dynamics

Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone) exerts its primary pharmacological effects through potent and selective inhibition of phosphodiesterase III (PDE3), a critical enzyme regulating cyclic nucleotide metabolism. PDE3 hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), but exhibits a higher affinity for cAMP—the key secondary messenger mediating cilostazol's antiplatelet and vasodilatory effects [1] [5]. The enzyme exists as two isoforms (PDE3A and PDE3B), with cilostazol demonstrating approximately 2-5 times greater potency against PDE3A, the predominant isoform in vascular smooth muscle and platelets [4] [10].

Table 1: Selectivity Profile of Cilostazol Against PDE Isoenzymes

PDE FamilyPrimary Tissue DistributioncAMP/cGMP HydrolysisCilostazol Inhibition (IC₅₀)
PDE3APlatelets, Vascular Smooth MusclecAMP > cGMP0.2 µM
PDE3BAdipocytes, CardiomyocytescAMP > cGMP0.4 µM
PDE4Inflammatory CellscAMP specific> 100 µM
PDE5Vascular Smooth MusclecGMP specific> 100 µM

Structural Determinants of PDE3 Isoform Selectivity

The molecular architecture of cilostazol underpins its selectivity for PDE3. The drug features a quinolinone backbone tethered to a hydrophobic tetrazole ring via a four-carbon butoxy linker. X-ray crystallographic studies reveal that the quinolinone moiety engages with conserved residues in the catalytic pocket of PDE3A through hydrogen bonding with Gln596 and hydrophobic stacking with Phe701. Simultaneously, the cyclohexyl-tetrazole group projects into a hydrophobic sub-pocket lined by Val726, Met742, and Leu765, which exhibits greater steric accommodation in PDE3A compared to PDE3B [2] [5]. The butoxy linker optimally positions these moieties for high-affinity binding, contributing to cilostazol's 200-500 fold selectivity for PDE3 over other PDE families [4].

Cyclic Nucleotide Modulation: cAMP/cGMP Crosstalk

By inhibiting PDE3, cilostazol elevates intracellular cAMP concentrations by 1.5-3 fold in platelets and vascular smooth muscle cells within therapeutic concentrations (0.5-3 µg/mL) [1] [3]. Interestingly, PDE3 inhibition also potentiates cGMP signaling through a phenomenon termed the "cGMP-blocked PDE3 state." When cGMP occupies the PDE3 catalytic site, it prevents cAMP hydrolysis, creating positive cooperativity between the nucleotides. Cilostazol stabilizes this blocked conformation, amplifying the vasodilatory effects of endothelial-derived nitric oxide (NO) which operates through cGMP-dependent pathways [3] [10]. This crosstalk explains cilostazol's ability to dilate cerebral arteries without altering regional cerebral blood flow—likely due to balanced vasodilation in resistance and capacitance vessels [3].

Intracellular Signaling Cascades

Protein Kinase A Activation Pathways

Elevated cAMP levels activate protein kinase A (PKA), which orchestrates cilostazol's pleiotropic cellular effects. In platelets, PKA phosphorylates multiple targets:

  • IP3 Receptor: Phosphorylation at Ser1756 inhibits calcium release from the endoplasmic reticulum [1]
  • Gαq Subunit: Phosphorylation disrupts Gq-coupled receptor signaling from ADP and thromboxane A2 receptors [5]
  • VASP: Phosphorylation at Ser157 promotes actin cytoskeleton remodeling, reducing platelet adhesion [10]
  • GPIIb/IIIa: PKA-mediated phosphorylation induces a conformational change that decreases fibrinogen binding affinity [8]

In vascular smooth muscle cells, PKA activation additionally phosphorylates potassium channels (Kv1.5, KATP), promoting hyperpolarization and reduced calcium influx [3] [5]. This cascade culminates in 15-25% vasodilation in peripheral arteries, as demonstrated by increased radial and superficial temporal artery diameters in clinical studies [3].

Myosin Light-Chain Kinase Inactivation Mechanisms

Cilostazol's vasodilatory effects are amplified through PKA-mediated inhibition of myosin light-chain kinase (MLCK), the master regulator of smooth muscle contraction. PKA phosphorylates MLCK at Ser815, reducing its affinity for the calcium-calmodulin complex by approximately 60% [1] [4]. Additionally, PKA phosphorylates the myosin targeting subunit of myosin phosphatase (MYPT1) at Ser695, enhancing phosphatase activity toward myosin light chains (MLC20) [5]. The combined suppression of MLCK activation and potentiation of MLC20 dephosphorylation shifts the equilibrium toward smooth muscle relaxation. This dual mechanism explains cilostazol's efficacy in improving perfusion in peripheral arterial disease without significantly altering systemic blood pressure [3].

Platelet Aggregation Modulation

Adenosine Uptake Inhibition and Receptor-Mediated Effects

Beyond PDE3 inhibition, cilostazol uniquely blocks equilibrative nucleoside transporter 1 (ENT1) on platelet membranes, increasing extracellular adenosine concentrations by 30-70% [4] [10]. Adenosine activates four G-protein coupled receptors (A₁, A₂ₐ, A₂в, A₃), with A₂ₐ being predominant on platelets. A₂ₐ receptor stimulation:

  • Activates adenylate cyclase via Gαs, elevating cAMP independently of PDE3 inhibition
  • Synergizes with cilostazol to increase cAMP 2.5-fold more than either mechanism alone
  • Downregulates P-selectin expression by 40-60% in patients with high baseline platelet activation [8]

This adenosine potentiation effect distinguishes cilostazol from other PDE3 inhibitors (e.g., milrinone) and contributes to its superior antiplatelet efficacy at equivalent PDE3 inhibitory concentrations [4].

Synergistic Interactions with MRP4 Regulation

Cilostazol demonstrates a novel mechanism in modulating multidrug resistance protein 4 (MRP4/ABCC4), a cAMP efflux transporter upregulated in aspirin-resistant platelets. MRP4 exports cAMP and ADP from platelets, counteracting antiplatelet therapies. Cilostazol:

  • Directly inhibits MRP4-mediated cAMP efflux (IC₅₀ ≈ 5 µM) [10]
  • Downregulates MRP4 gene expression by 35-40% via interference with Sp1 transcription factor binding [10]
  • Reduces ADP secretion from dense granules by 50%, limiting secondary platelet activation [8]

Table 2: Multimodal Platelet Inhibition by Cilostazol

MechanismMolecular TargetFunctional ConsequenceClinical Relevance
PDE3 inhibitioncAMP hydrolysis↑ cAMP (3-5 fold), ↓ Ca²⁺ mobilizationReduced aggregation response to agonists
Adenosine uptake blockadeENT1 transporter↑ Extracellular adenosine (30-70%), A₂ₐ activationSynergistic cAMP elevation, anti-inflammatory
MRP4 suppressionABCC4 transporter & promoter↑ Intracellular cAMP retention, ↓ ADP secretionOvercomes aspirin resistance

This multimodal platelet inhibition explains cilostazol's efficacy as part of triple antiplatelet therapy (with aspirin and clopidogrel), where it reduces high platelet reactivity in 65% of patients inadequately controlled by dual therapy [8] [10].

Properties

CAS Number

73963-72-1

Product Name

Cilostazol

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)

InChI Key

RRGUKTPIGVIEKM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Solubility

Practically insoluble in water
Freely soluble in acetic acid, chloroform, n-methyl-2-pyrrolidone, DMSO; slightly soluble in methanol, ethanol. Practically insoluble in ether. 0.1NHCl, 0.1N NaOH
3.24e-02 g/L

Synonyms

6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone
cilostazol
OPC 13013
OPC-13013
Pletal

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.